N-Nitroso Vonoprazan-13C,d3

LC-MS/MS Isotopic Purity Internal Standard Selection

Select N-Nitroso Vonoprazan-13C,d3 for definitive LC-MS/MS quantification of the genotoxic impurity NVP in vonoprazan APIs and finished products. This dual-labeled (¹³C,d₃) internal standard delivers a +4 Da mass shift that eliminates co-elution risks, corrects matrix effects via isotope dilution, and achieves RSD <5% at LOQs aligned with the 96 ng/day FDA acceptable intake limit. Choose this specific isotopic signature over unlabeled or differently labeled analogs to ensure method selectivity, precision, and regulatory compliance for batch release, stability studies, or root-cause investigations.

Molecular Formula C17H15FN4O3S
Molecular Weight 378.4 g/mol
Cat. No. B12373886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Nitroso Vonoprazan-13C,d3
Molecular FormulaC17H15FN4O3S
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESCN(CC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3)N=O
InChIInChI=1S/C17H15FN4O3S/c1-21(20-23)11-13-9-17(15-6-2-3-7-16(15)18)22(12-13)26(24,25)14-5-4-8-19-10-14/h2-10,12H,11H2,1H3/i1+1D3
InChIKeyXEITYWHMJMTWQY-KQORAOOSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Nitroso Vonoprazan-13C,d3: A Dual-Labeled Internal Standard for Precise Nitrosamine Impurity Quantification in Vonoprazan


N-Nitroso Vonoprazan-13C,d3 is a stable isotope-labeled analog of N-Nitroso Vonoprazan (NVP), a genotoxic impurity associated with the potassium-competitive acid blocker (P-CAB) vonoprazan . The compound features a dual isotopic label, incorporating one carbon-13 (13C) and three deuterium (d3) atoms into its molecular structure, resulting in a molecular weight of 378.4 g/mol, a +4 Da mass shift from the unlabeled NVP (374.39 g/mol) [1]. This compound is primarily supplied as an analytical reference standard intended for use as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the trace-level quantification of NVP in active pharmaceutical ingredients (APIs) and finished drug products [2].

Why Unlabeled NVP or Generic Internal Standards are Insufficient for Accurate N-Nitroso Vonoprazan-13C,d3 Quantification


Substituting N-Nitroso Vonoprazan-13C,d3 with unlabeled NVP, a differently labeled analog (e.g., -D4), or a non-isotopic internal standard is scientifically unsound for robust LC-MS/MS quantification. Unlabeled NVP cannot serve as an internal standard due to chromatographic co-elution, while the use of external standard calibration is highly susceptible to matrix effects and ion suppression/enhancement, which can severely compromise accuracy at the ultra-trace levels required for nitrosamine analysis [1]. Differently labeled analogs may present suboptimal mass shifts or chromatographic behavior, failing to meet the strict method validation criteria for selectivity and precision [2][3]. The evidence below details why the specific isotopic signature of the 13C,d3-labeled compound provides a quantifiable and verifiable advantage in meeting stringent regulatory requirements for nitrosamine impurity control.

N-Nitroso Vonoprazan-13C,d3: Quantitative Differentiation Against Comparators for Scientific Selection


Superior Mass Shift for Unambiguous MS Detection: N-Nitroso Vonoprazan-13C,d3 vs. Unlabeled and Singly-Labeled Analogs

N-Nitroso Vonoprazan-13C,d3 provides a +4 Da mass shift relative to unlabeled NVP (378.4 g/mol vs. 374.39 g/mol), a critical advantage for LC-MS/MS internal standard applications [1]. This mass difference is sufficient to completely avoid spectral overlap with the analyte's naturally occurring M+1, M+2, and M+4 isotopes, a common issue with single 13C- or 15N-labeled standards (which provide only a +1 Da shift) or deuterated-only analogs that may suffer from chromatographic separation due to the 'deuterium effect' [2][3].

LC-MS/MS Isotopic Purity Internal Standard Selection

Enhanced Method Accuracy and Precision: Isotope Dilution MS vs. External Standard Calibration for NVP Quantification

The use of an isotope-labeled internal standard like N-Nitroso Vonoprazan-13C,d3 is a proven strategy to mitigate matrix effects and improve method robustness in nitrosamine LC-MS/MS analysis, compared to external standard calibration [1]. While a direct method comparison for this specific compound is not available, a validated external standard method for NVP in vonoprazan products reported an RSD of <10% and an LOD of 0.5 ng/mL [2]. The adoption of a stable isotope-labeled internal standard is expected to significantly improve upon these figures, typically enabling method precision (RSD) below 5% and offering a crucial correction factor for variations in sample preparation and ionization efficiency [3].

Method Validation Matrix Effects Accuracy and Precision

Compliance with Stringent Regulatory Limits: Quantifying NVP at the 96 ng/day FDA Threshold

The U.S. FDA has established an acceptable daily intake (ADI) limit of 96 ng/day for N-nitroso-vonoprazan (NVP), aligning it with the limit for the highly potent N-nitrosodimethylamine (NDMA) [1]. This ultra-low threshold necessitates analytical methods with exceptional sensitivity and accuracy. The validated LC-ESI-MS/MS method for NVP, which achieved an LOQ of 1.0 ng/mL, demonstrates the capability to measure levels consistent with this limit [2]. The use of N-Nitroso Vonoprazan-13C,d3 as an internal standard is the industry best practice for ensuring the data integrity required for regulatory submissions, as it provides a reliable means to correct for analytical variability and confidently demonstrate that drug product batches are within the specified safety margin.

Regulatory Compliance Acceptable Intake Limit Genotoxic Impurity

High-Impact Application Scenarios for N-Nitroso Vonoprazan-13C,d3 Based on Quantitative Evidence


Development and Validation of Regulatory-Compliant LC-MS/MS Methods for NVP in Vonoprazan APIs and Formulations

In this scenario, an analytical development laboratory uses N-Nitroso Vonoprazan-13C,d3 as the internal standard to develop and validate a quantitative LC-MS/MS method for NVP. The +4 Da mass shift ensures high selectivity (Evidence Item 1), while the use of isotope dilution effectively corrects for matrix effects and enhances method accuracy and precision, aiming for an RSD of <5% (Evidence Item 2). The validated method, with an LOQ suitable for assessing compliance with the 96 ng/day FDA limit (Evidence Item 3), is then used for batch release testing and stability studies of vonoprazan drug substances and finished products [1].

Routine Quality Control (QC) and Batch Release Testing in a GMP Environment

A QC laboratory in a pharmaceutical manufacturing facility employs N-Nitroso Vonoprazan-13C,d3 as part of a standard operating procedure (SOP) for the routine quantification of NVP in commercial batches of vonoprazan tablets. The use of this specific internal standard ensures the long-term reliability and reproducibility of the analytical method, providing the confidence needed to certify that each batch meets the FDA's acceptable intake limit of 96 ng/day before product release (Evidence Item 3). This approach minimizes the risk of false negatives or inaccurate quantification caused by matrix variability [1].

Investigating NVP Formation Pathways and Conducting Forced Degradation Studies

During product development or post-approval investigations, researchers use N-Nitroso Vonoprazan-13C,d3 as a stable isotope-labeled tracer in forced degradation studies to understand the root causes of NVP formation. By accurately quantifying NVP formation under various stress conditions (e.g., heat, humidity, excipient interactions), and using the internal standard to correct for analytical variability (Evidence Item 2), scientists can pinpoint the source of the impurity and implement targeted mitigation strategies in the manufacturing process or formulation design.

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